molecular formula C18H22 B3055592 Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- CAS No. 6566-19-4

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-

Cat. No.: B3055592
CAS No.: 6566-19-4
M. Wt: 238.4 g/mol
InChI Key: PEGDXOHRNDHEEB-UHFFFAOYSA-N
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Description

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydro ring and specific methyl and isopropyl substituents. It is a colorless solid with a molecular formula of C14H14 and a molecular weight of 182.2610 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- typically involves the hydrogenation of phenanthrene. This process can be carried out using hydrogen gas in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions . The reaction can be represented as follows:

C14H10+2H2C14H14\text{C}_{14}\text{H}_{10} + 2\text{H}_2 \rightarrow \text{C}_{14}\text{H}_{14} C14​H10​+2H2​→C14​H14​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure efficient conversion of phenanthrene to its tetrahydro derivative. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, high temperature.

    Reduction: Hydrogen gas, Raney nickel catalyst, high pressure.

    Substitution: Bromine, room temperature.

Major Products Formed

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)- is unique due to its specific tetrahydro structure and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-7-propan-2-yl-1,2,3,4-tetrahydrophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGDXOHRNDHEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C=CC3=C2C=CC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984219
Record name 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6566-19-4
Record name Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006566194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-7-(propan-2-yl)-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-
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Phenanthrene, 1,2,3,4-tetrahydro-1-methyl-7-(1-methylethyl)-

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